1-Isopropoxy-2-propanol

Description

The exact mass of the compound 1-Isopropoxy-2-propanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2412. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Isopropoxy-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropoxy-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-propan-2-yloxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5(2)8-4-6(3)7/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHJYKBGDDJSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863297 | |

| Record name | 1-Isopropoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3944-36-3 | |

| Record name | 1-Isopropoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3944-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isopropoxy-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003944363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-(1-methylethoxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-(1-methylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Isopropoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isopropoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ISOPROPOXY-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J5453324A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Isopropoxy-2-propanol physical and chemical properties

The Amphiphilic Architect: A Process Chemist’s Guide to Propylene Glycol Monoisopropyl Ether

Executive Summary

1-Isopropoxy-2-propanol (CAS 3944-36-3), often abbreviated as IPG or PGME-iP , represents a critical evolution in the glycol ether solvent class. Historically, the industry relied on ethylene oxide-based (E-series) glycol ethers, which, despite their efficacy, posed significant reproductive toxicity risks due to their metabolism into alkoxyacetic acids.

IPG belongs to the propylene oxide-based (P-series) family. It retains the dual solvency (amphiphilic) character of the E-series—coupling hydrophobic actives into aqueous systems—while offering a superior toxicological profile. This guide analyzes IPG not merely as a solvent, but as a process tool for crystal engineering, azeotropic distillation, and cleaning validation in pharmaceutical manufacturing.

Physicochemical Profile

The utility of IPG lies in its intermediate volatility and specific gravity, which facilitates phase separation in aqueous extractions when salted out, yet remains miscible in pure water.

Table 1: Core Physical Properties

| Property | Value | Unit | Relevance to Process |

| Molecular Weight | 118.17 | g/mol | Mass balance calculations. |

| Boiling Point | 137 – 142 | °C | High enough for effective displacement of lower alcohols (MeOH, EtOH, IPA) during solvent swaps. |

| Flash Point | ~48 | °C | Flammable (Class 3). Requires grounding/bonding; lower risk than Acetone/IPA. |

| Density (20°C) | 0.88 | g/cm³ | Lighter than water; facilitates upper-layer formation in biphasic extractions. |

| Refractive Index | 1.409 - 1.412 | nD20 | Critical for In-Process Control (IPC) to monitor solvent swap completion. |

| Viscosity (25°C) | ~2.4 | cP | Low viscosity ensures good mass transfer in reactor vessels. |

| Surface Tension | ~27 | mN/m | Low surface tension aids in wetting hydrophobic powders/crystals. |

| Solubility | Miscible | - | Fully miscible with water, alcohols, ketones, and most aliphatic hydrocarbons. |

Molecular Architecture & Synthesis

Understanding the synthesis of IPG is mandatory for establishing specification limits, particularly regarding the Beta-isomer impurity.

The Regioselectivity Factor

IPG is synthesized via the base-catalyzed addition of Isopropanol (IPA) to Propylene Oxide (PO) . The reaction is governed by the attack of the alkoxide nucleophile on the epoxide ring.

-

Alpha-Isomer (Major, >95%): Attack at the less hindered carbon (1-position). This is the desired product (1-Isopropoxy-2-propanol).

-

Beta-Isomer (Minor, <5%): Attack at the more hindered carbon (2-position). This yields 2-Isopropoxy-1-propanol .

Critical Quality Attribute (CQA): The Beta-isomer is a primary alcohol. While less toxic than its methyl-analog counterpart, it is still structurally capable of oxidation to an acid. High-purity pharmaceutical grades typically specify <0.5% Beta-isomer.

Visualization: Reaction Pathway

Figure 1: Regioselective synthesis of 1-Isopropoxy-2-propanol. The steric hindrance of the methyl group on the epoxide directs the nucleophile to the terminal carbon, favoring the safer Alpha-isomer.

Solvency & Thermodynamics: The Hansen Space

For formulation scientists, "like dissolves like" is insufficient. We use Hansen Solubility Parameters (HSP) to predict interactions. IPG occupies a unique "Goldilocks" zone—hydrophobic enough to dissolve resins and oils, yet polar enough to be water-washable.

Table 2: Solubility Parameters (Estimated)

Values interpolated based on P-series glycol ether homologs (PM and PnP).

| Parameter | Symbol | Value (MPa½) | Interpretation |

| Dispersion | 15.6 | Van der Waals forces; compatible with most organic backbones. | |

| Polarity | 6.1 | Moderate polarity; enables solubility of polar APIs. | |

| H-Bonding | 11.2 | Strong H-donor/acceptor capability (hydroxyl + ether oxygen). | |

| Total | ~19.5 | Close match to many pharmaceutical polymers (HPMC, PVP). |

Application Insight:

IPG is an excellent Coupling Agent . If you have a formulation where an oil phase (high

Experimental Protocol: The "Solvent Swap"

In drug development, moving from a reaction solvent (e.g., Dichloromethane or THF) to a crystallization solvent is a common bottleneck. IPG is an ideal "chaser" solvent due to its boiling point (137°C).

Objective: Replace a low-boiling reaction solvent (Solvent A) with IPG to induce crystallization or prepare for a subsequent high-temperature step.

Protocol 1: Constant Volume Distillation (Put-and-Take)

Prerequisites: Vacuum distillation setup, Refractometer.

-

Charge: Fill reactor with the crude mixture containing the API dissolved in Solvent A (e.g., THF, BP 66°C).

-

Heat: Apply jacket heat to bring Solvent A to reflux under reduced pressure (e.g., 400 mbar).

-

Addition: Begin adding IPG at a rate equal to the distillation rate of Solvent A.

-

Why? Maintaining constant volume prevents the API from crashing out as an amorphous solid on the reactor walls ("scaling").

-

-

Monitoring (The Self-Validating Step):

-

Sample the distillate every 15 minutes.

-

Measure Refractive Index (RI).

-

Endpoint: When the distillate RI matches the RI of pure IPG (1.41) and the reactor temperature rises toward the BP of IPG (adjusted for vacuum), the swap is complete.

-

-

Crystallization: Slowly cool the IPG solution. Since IPG is often a poorer solvent for the salt form of an API than THF, controlled cooling yields high-purity crystals.

Visualization: Solvent Swap Logic

Figure 2: Logic flow for a Constant Volume Solvent Swap. The Refractive Index (RI) serves as the in-process control to validate the removal of the initial solvent.

Safety, Toxicology & Metabolism

This section distinguishes IPG from the hazardous ethylene glycol ethers (e.g., 2-Methoxyethanol).

The Metabolic Divergence

-

Ethylene Glycol Ethers (E-Series): Metabolized by Alcohol Dehydrogenase (ADH) to Alkoxyacetic Acids (e.g., Methoxyacetic acid). These acids are potent reproductive toxins and teratogens because they are eliminated slowly and disrupt cellular development.

-

1-Isopropoxy-2-propanol (P-Series):

-

Primary Route: The secondary alcohol group is oxidized to a ketone (Isopropoxyacetone).

-

Cleavage: The ether bond can be cleaved, yielding Propylene Glycol and Isopropanol (which further metabolizes to Acetone and CO2).

-

Outcome: These metabolites are physiological substrates or low-toxicity compounds that are readily excreted. It does not form a persistent acid metabolite.

-

Safety Limits:

-

LD50 (Oral, Rat): > 2,000 mg/kg (Low acute toxicity).

-

Inhalation: High concentrations may cause central nervous system (CNS) depression (dizziness), similar to isopropanol.

References

-

PubChem. (2025). 1-Isopropoxy-2-propanol (Compound Summary).[1][2][3][4][5][6] National Library of Medicine. [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[7] (Data interpolated from P-series analogs). [Link]

-

Ecetoc. (2005).[8] The Toxicology of Glycol Ethers and its Relevance to Man. Technical Report No. 95. [Link]

-

Dow Chemical. (2023). Product Safety Assessment: Propylene Glycol Ethers. (General P-Series Safety Data). [Link]

-

Smallwood, I. M. (2012). Handbook of Organic Solvent Properties. Butterworth-Heinemann. (Source for physical constants).[2][3][5][6]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. scribd.com [scribd.com]

- 3. 2-Propanol, 1-(1-methylethoxy)- (CAS 3944-36-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi-res.com [mdpi-res.com]

- 6. researchgate.net [researchgate.net]

- 7. kinampark.com [kinampark.com]

- 8. researchgate.net [researchgate.net]

1-Isopropoxy-2-propanol structural formula

An In-Depth Technical Guide to the Structural Elucidation and Properties of 1-Isopropoxy-2-propanol

This guide provides a comprehensive technical overview of 1-isopropoxy-2-propanol, a significant member of the propylene glycol ether family. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document moves beyond a simple recitation of facts. It delves into the causal relationships between molecular structure, spectroscopic behavior, and chemical reactivity, reflecting field-proven insights and established analytical logic.

1-Isopropoxy-2-propanol, with the chemical formula C₆H₁₄O₂, is a bifunctional molecule containing both an ether linkage and a secondary alcohol group.[1][2] This unique combination imparts amphipathic properties, making it an effective solvent for a variety of industrial and commercial applications, including paints, coatings, and cleaning formulations.[3] Its formal IUPAC name is 1-(propan-2-yloxy)propan-2-ol.[4]

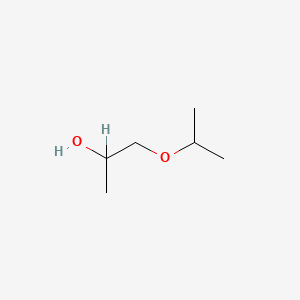

The core structure consists of a propane backbone. An isopropoxy group, (CH₃)₂CH-O-, is attached to the C1 position, and a hydroxyl group, -OH, is attached to the C2 position. This specific arrangement is crucial for its chemical and physical properties.

Caption: Molecular Structure of 1-Isopropoxy-2-propanol.

Positional Isomerism: A Critical Distinction

A key aspect of this molecule's chemistry is the existence of its primary positional isomer, 2-isopropoxy-1-propanol . In this isomer, the functional groups are reversed: the hydroxyl group is on the terminal carbon (C1), making it a primary alcohol, while the isopropoxy group is at the C2 position. This seemingly minor change significantly alters the molecule's reactivity. For instance, the primary alcohol in the isomer can be oxidized to an aldehyde and subsequently to a carboxylic acid, whereas the secondary alcohol in 1-isopropoxy-2-propanol can only be oxidized to a ketone.

Caption: Comparison of 1-isopropoxy-2-propanol and its isomer.

| Property | Value | Source |

| IUPAC Name | 1-(propan-2-yloxy)propan-2-ol | [4] |

| Synonyms | 1-Isopropoxy-2-propanol, Isopropyl propylene glycol ether | [3][4] |

| CAS Number | 3944-36-3 | [2] |

| Molecular Formula | C₆H₁₄O₂ | [1] |

| Molecular Weight | 118.17 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

Spectroscopic Signature for Structural Verification

Unambiguous identification of 1-isopropoxy-2-propanol relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of analysis.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the electronic environment, connectivity, and number of different types of protons.

-

Rationale: The chemical shift (δ) of a proton is determined by the degree of shielding from the magnetic field, which is influenced by nearby electronegative atoms and functional groups. The splitting pattern (multiplicity) arises from spin-spin coupling with adjacent, non-equivalent protons, following the n+1 rule.

Predicted ¹H NMR Spectrum:

-

~3.6-3.8 ppm (septet, 1H): Corresponds to the methine proton of the isopropoxy group [-O-CH(CH₃)₂]. It is deshielded by the adjacent ether oxygen and split into a septet by the six equivalent methyl protons.

-

~3.4-3.6 ppm (multiplet, 1H): The methine proton bearing the hydroxyl group [-CH(OH)-]. It is deshielded by the hydroxyl group and is split by the adjacent methylene and methyl protons.

-

~3.2-3.4 ppm (multiplet, 2H): The methylene protons [-CH₂-O-]. These protons are adjacent to the ether oxygen and the chiral center, making them diastereotopic and potentially leading to a complex splitting pattern.

-

~2.5-3.5 ppm (broad singlet, 1H): The hydroxyl proton (-OH). Its chemical shift is variable and depends on concentration and solvent. It often appears as a broad singlet due to chemical exchange and does not typically show coupling.

-

~1.15 ppm (doublet, 6H): The six equivalent protons of the two methyl groups on the isopropoxy moiety [-O-CH(CH₃)₂]. They are split into a doublet by the single adjacent methine proton.

-

~1.10 ppm (doublet, 3H): The protons of the terminal methyl group [-CH(OH)CH₃]. They are split into a doublet by the adjacent methine proton.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Signals:

-

~72-75 ppm: The methine carbon of the isopropoxy group [-O-C H(CH₃)₂].

-

~70-73 ppm: The methylene carbon attached to the ether oxygen [-C H₂-O-].

-

~65-68 ppm: The methine carbon attached to the hydroxyl group [-C H(OH)-].

-

~22-24 ppm: The two equivalent methyl carbons of the isopropoxy group [-O-CH(C H₃)₂].

-

~18-20 ppm: The terminal methyl carbon [-CH(OH)C H₃].

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for confirming the presence of key functional groups.[5]

-

Causality: Molecular bonds vibrate at specific frequencies. When infrared radiation matching a vibrational frequency is absorbed, it indicates the presence of that bond type.

-

Strong, Broadband (~3200-3600 cm⁻¹): This is the most diagnostic peak and is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness is a direct result of intermolecular hydrogen bonding.[5]

-

Strong Band (~1100-1150 cm⁻¹): This absorption corresponds to the C-O stretching vibration of the secondary alcohol.

-

Strong Band (~1050-1100 cm⁻¹): This peak is attributed to the C-O-C stretching vibration of the ether linkage.

-

Sharp Bands (~2850-3000 cm⁻¹): These are characteristic of C-H stretching vibrations from the alkyl groups.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization.

-

Molecular Ion Peak (M⁺): Expected at m/z = 118, corresponding to the molecular weight of C₆H₁₄O₂.

-

Key Fragmentation Pathways:

-

Alpha-cleavage: Loss of a methyl group from the 2-propanol moiety to give a fragment at m/z = 103.

-

Loss of the isopropoxy group: Cleavage of the C-O ether bond can lead to fragments corresponding to the loss of ·OCH(CH₃)₂.

-

Loss of water (M-18): A common fragmentation for alcohols, resulting in a peak at m/z = 100.

-

Synthesis Protocol: Williamson Ether Synthesis

A robust and fundamental method for preparing 1-isopropoxy-2-propanol is a variation of the Williamson ether synthesis. This involves the reaction of an alkoxide with a primary alkyl halide. The causality behind this choice is the reliability of the Sₙ2 mechanism for this class of reaction, which minimizes side reactions like elimination.

Caption: Williamson Ether Synthesis Workflow for 1-Isopropoxy-2-propanol.

Detailed Experimental Protocol

Objective: To synthesize 1-isopropoxy-2-propanol from 1,2-propanediol and 2-bromopropane.

Materials:

-

1,2-Propanediol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Bromopropane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Alkoxide Formation: Charge the flask with anhydrous THF and add 1,2-propanediol. Cool the solution to 0 °C in an ice bath. Cautiously add sodium hydride portion-wise to the stirred solution. Rationale: The addition of the strong base (NaH) deprotonates the more accessible primary alcohol of 1,2-propanediol preferentially, forming the sodium alkoxide nucleophile. Performing this at 0 °C controls the exothermic reaction and hydrogen gas evolution.

-

Nucleophilic Substitution: Allow the mixture to warm to room temperature and stir for 30 minutes. Add 2-bromopropane dropwise via the addition funnel. After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Rationale: Heating to reflux provides the necessary activation energy for the Sₙ2 reaction between the alkoxide and the secondary alkyl halide. THF is an ideal polar aprotic solvent that solvates the sodium cation but does not interfere with the nucleophile.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution to neutralize any unreacted NaH. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure. Rationale: Distillation separates the desired product from lower-boiling starting materials and higher-boiling side products.

-

Characterization: Confirm the identity and purity of the collected fractions using the spectroscopic methods detailed in Section 2.

Safety and Handling

1-Isopropoxy-2-propanol is classified as a flammable liquid and can cause serious eye irritation.[2]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Keep away from heat, sparks, and open flames.[6][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

Conclusion

The structural formula of 1-isopropoxy-2-propanol is the foundation for its distinct chemical and physical properties. Its identity as a secondary alcohol and an ether dictates its reactivity, applications as a solvent, and spectroscopic signature. A thorough understanding of its structure, confirmed through a multi-faceted analytical approach (NMR, IR, MS), is essential for its effective synthesis, application, and safe handling in research and industrial settings. The protocols and causal explanations provided herein serve as a robust framework for professionals working with this versatile glycol ether.

References

-

Wikipedia. (2024, October 27). Isopropyl alcohol. Retrieved February 7, 2026, from [Link]

-

Lab Alley. (n.d.). Propanol Uses & Benefits. Retrieved February 7, 2026, from [Link]

-

Lab Alley. (n.d.). Isopropyl Alcohol And Its Uses. Retrieved February 7, 2026, from [Link]

-

The Chemistry Blog - Chemical Suppliers. (2018, November 29). What Is Isopropanol Used For?. Retrieved February 7, 2026, from [Link]

-

PubChemLite. (n.d.). 1-isopropoxy-2-propanol (C6H14O2). Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 1-Isopropoxy-2-propanol. Retrieved February 7, 2026, from [Link]

-

YouTube. (2021, June 7). Molecular Structure and Lewis Structure for 2-Propanol (Isopropyl alcohol). Retrieved February 7, 2026, from [Link]

-

McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved February 7, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Propanol. Retrieved February 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved February 7, 2026, from [Link]

-

Ori-McKenney Lab. (n.d.). Isopropyl Alcohol (2-Propanol). Retrieved February 7, 2026, from [Link]

Sources

- 1. PubChemLite - 1-isopropoxy-2-propanol (C6H14O2) [pubchemlite.lcsb.uni.lu]

- 2. guidechem.com [guidechem.com]

- 3. CAS 3944-36-3: 1-Isopropoxy-2-propanol | CymitQuimica [cymitquimica.com]

- 4. 1-Isopropoxy-2-propanol | C6H14O2 | CID 19846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. orimckenney.faculty.ucdavis.edu [orimckenney.faculty.ucdavis.edu]

Technical Guide: Synthesis of 1-Isopropoxy-2-propanol via Base-Catalyzed Alkoxylation

Executive Summary

1-Isopropoxy-2-propanol (Propylene Glycol Monoisopropyl Ether) is a critical amphiphilic solvent and coupling agent used in pharmaceutical formulations and coating systems. Its synthesis requires precise regiochemical control to favor the secondary alcohol isomer (1-alkoxy-2-propanol) over the primary alcohol byproduct.

This guide details a base-catalyzed nucleophilic ring-opening protocol. Unlike acid catalysis, which yields isomeric mixtures due to carbocation character, base catalysis proceeds via a pure

Part 1: Chemical Basis & Mechanistic Pathways

The Regioselectivity Imperative

The reaction involves the addition of Isopropanol (IPA) to Propylene Oxide (PO). The epoxide ring of PO can open at two positions:

-

Attack at

(Less Hindered): Yields 1-Isopropoxy-2-propanol (Target, Secondary Alcohol). -

Attack at

(More Hindered): Yields 2-Isopropoxy-1-propanol (Byproduct, Primary Alcohol).

Under basic conditions, the reaction is governed by steric factors.[1] The isopropoxide anion attacks the accessible methylene (

Reaction Mechanism Visualization

The following diagram illustrates the divergent pathways and the necessity of base catalysis for this specific target.

Figure 1: Mechanistic divergence showing why base catalysis is required to synthesize 1-Isopropoxy-2-propanol.

Part 2: Experimental Design & Strategy

Catalyst Selection[2]

-

Primary Choice: Potassium Isopropoxide (formed in situ).

-

Rationale: Using KOH dissolved in excess isopropanol generates potassium isopropoxide. This eliminates the introduction of foreign nucleophiles (like methoxide) which would create trans-alkoxylation impurities.

-

Solid Base Alternatives: Calcined Hydrotalcites (Mg/Al oxides) can be used for heterogeneous catalysis to simplify workup, but homogeneous KOH provides faster kinetics for initial lab-scale synthesis.

Stoichiometry and Oligomer Suppression

Propylene oxide is prone to oligomerization (forming dipropylene glycol ethers). To suppress this:

-

Ratio: Maintain a high Isopropanol:Propylene Oxide ratio (typically 4:1 to 6:1) .

-

Effect: High dilution ensures the probability of PO reacting with IPA is significantly higher than PO reacting with the newly formed product.

Part 3: Detailed Synthesis Protocol

Safety Warning: Propylene Oxide is a carcinogen, highly flammable, and volatile (bp 34°C). All operations must occur in a certified fume hood using spark-proof equipment.

Equipment Setup

-

Reactor: 1L Stainless Steel High-Pressure Autoclave (Parr or similar) with magnetic drive stirring.

-

Feed System: HPLC pump for controlled Propylene Oxide addition.

-

Atmosphere: Nitrogen (

) line for inerting.

Step-by-Step Procedure

| Step | Operation | Critical Parameter (Self-Validation) |

| 1 | Catalyst Preparation | Dissolve 2.0g KOH in 300g Isopropanol (anhydrous). Stir until clear. |

| 2 | Reactor Charging | Load isopropanol/catalyst solution into autoclave. Seal and purge with |

| 3 | Heating | Heat reactor to 120°C . |

| 4 | PO Addition (Reaction) | Slowly feed 58g (1.0 mol) Propylene Oxide over 2 hours. |

| 5 | Digestion (Post-Reaction) | Hold at 120°C for 2 hours after addition is complete. |

| 6 | Neutralization | Cool to <40°C. Vent excess |

| 7 | Purification | Fractional distillation. |

Process Workflow Diagram

Figure 2: Operational workflow for the batch synthesis of 1-Isopropoxy-2-propanol.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

Gas Chromatography (GC)

-

Column: DB-Wax or equivalent polar column.

-

Retention Time: The major peak (1-isomer) will elute after the minor 2-isomer due to hydrogen bonding capabilities, though close boiling points require high plate counts.

-

Acceptance Criteria: Purity >98%; Sum of dimers (dipropylene glycol ethers) <1%.

Proton NMR ( -NMR)

-

Solvent:

-

Key Signals:

- 1.15 ppm (d, 6H): Isopropyl methyls.

- 1.13 ppm (d, 3H): Propyl methyl.

-

3.2-3.5 ppm (m, 2H): Ether methylene (

-

3.9-4.0 ppm (m, 1H): Methine of the secondary alcohol (

-

Differentiation: The absence of a primary alcohol triplet (

) confirms the regioselectivity of the base-catalyzed route.

Part 5: Safety & Toxicology Profile

GHS Classification: Flammable Liquid (Cat 3), Eye Irritant (Cat 2A).[2]

| Hazard | Mitigation Strategy |

| Flammability | Flash point ~48°C. Ground all equipment. Use explosion-proof electricals. |

| Peroxide Formation | Ethers can form peroxides upon storage. Test with starch-iodide paper before distillation. |

| Inhalation | Use in a well-ventilated fume hood. PO is a suspected carcinogen; the product is a central nervous system depressant at high concentrations. |

References

- VertexChem. (2025). Preparation of 1-methoxy-2-propanol (US6846961B2). Google Patents. Context: Validates the base-catalyzed selectivity for 1-alkoxy-2-propanol isomers.

-

PubChem. (2025).[3][4] 1-Isopropoxy-2-propanol Compound Summary. National Library of Medicine. [Link][5]

- Context: Source for physical properties, CAS registry, and GHS safety d

- Context: Specific handling and toxicology data for propylene glycol monoalkyl ethers.

-

Chemistry LibreTexts. (2020). Opening of Epoxides - Acidic versus Basic Conditions. [Link]

- Context: Authoritative grounding for the regioselectivity mechanism ( vs -like).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 1-Propoxy-2-propanol | C6H14O2 | CID 15286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Isopropoxy-2-propanol | C6H14O2 | CID 19846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Boiling Point of 1-Isopropoxy-2-propanol

Introduction: Understanding 1-Isopropoxy-2-propanol

1-Isopropoxy-2-propanol (CAS RN: 3944-36-3), a member of the propylene glycol ether family, is a colorless liquid with a mild odor.[1] It is also known as isopropyl propylene glycol ether.[1] This organic compound is characterized by the presence of both an ether and a hydroxyl functional group, which impart a unique combination of properties, making it a versatile solvent in various industrial applications, including paints, coatings, and cleaning products.[1] Its chemical structure, featuring an isopropoxy group attached to a propanol backbone, contributes to its valuable performance characteristics.[1] A precise understanding of its physicochemical properties, particularly its boiling point, is paramount for its effective and safe use in research, development, and manufacturing processes. This guide provides a comprehensive overview of the boiling point of 1-isopropoxy-2-propanol, including its experimentally determined value, a detailed methodology for its determination, and an analysis of the factors influencing this critical property.

Physicochemical Properties of 1-Isopropoxy-2-propanol

A summary of the key physicochemical properties of 1-isopropoxy-2-propanol is presented in the table below for easy reference by researchers and drug development professionals.

| Property | Value | Source(s) |

| IUPAC Name | 1-isopropoxypropan-2-ol | [2] |

| CAS Number | 3944-36-3 | [2][3][4] |

| Molecular Formula | C6H14O2 | [2][4] |

| Molecular Weight | 118.18 g/mol | [4] |

| Boiling Point | 137 °C - 137.5 °C | [3][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Flash Point | 48 °C | [3] |

| Specific Gravity (20/20) | 0.88 | [3] |

| Refractive Index | 1.41 | [3] |

| Solubility | Good solubility in water and organic solvents | [1] |

Molecular Structure of 1-Isopropoxy-2-propanol

The arrangement of atoms and functional groups in 1-isopropoxy-2-propanol is a key determinant of its physical and chemical properties, including its boiling point.

Caption: Molecular structure of 1-isopropoxy-2-propanol.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For an accurate determination of the boiling point of 1-isopropoxy-2-propanol, a standardized experimental setup and procedure are essential.

Methodology

A common and reliable method for determining the boiling point of a liquid such as 1-isopropoxy-2-propanol is distillation. This method allows for the purification of the liquid while simultaneously measuring its boiling point.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus. This typically includes a round-bottom flask, a heating mantle, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

-

Sample Preparation: Place a known volume of 1-isopropoxy-2-propanol into the round-bottom flask. Add a few boiling chips to ensure smooth boiling and prevent bumping.

-

Thermometer Placement: Position the thermometer in the distillation head such that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: Begin heating the round-bottom flask gently with the heating mantle. The liquid will start to vaporize.

-

Observation: Observe the temperature as the vapor rises and enters the condenser. The temperature will rise and then stabilize. The constant temperature at which the liquid is actively boiling and condensing is recorded as the boiling point.

-

Data Recording: Record the stable temperature reading on the thermometer. It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Pressure Correction (if necessary): If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may need to be applied to the observed boiling point to normalize it to standard conditions.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the boiling point.

Factors Influencing the Boiling Point of 1-Isopropoxy-2-propanol

The boiling point of a substance is a reflection of the strength of the intermolecular forces that hold its molecules together in the liquid state. Several factors contribute to the boiling point of 1-isopropoxy-2-propanol:

-

Hydrogen Bonding: The presence of a hydroxyl (-OH) group in the 1-isopropoxy-2-propanol molecule allows for the formation of hydrogen bonds between molecules. Hydrogen bonds are relatively strong intermolecular forces, which require a significant amount of energy to overcome, thus leading to a higher boiling point compared to compounds of similar molecular weight that cannot form hydrogen bonds.

-

Dipole-Dipole Interactions: The ether linkage (C-O-C) in the molecule is polar, resulting in dipole-dipole interactions between molecules. These forces, while weaker than hydrogen bonds, also contribute to the overall intermolecular attraction and thus to the boiling point.

-

Van der Waals Forces: Like all molecules, 1-isopropoxy-2-propanol experiences London dispersion forces, a type of van der Waals force. The strength of these forces increases with the size and surface area of the molecule.

-

Molecular Structure and Isomerism: The boiling point of 1-isopropoxy-2-propanol (137-137.5 °C) is lower than that of its isomer, 1-propoxy-2-propanol (150.2 °C).[5][6] This difference can be attributed to the branching in the isopropoxy group. Branching generally leads to a more compact molecular shape with a smaller surface area, which reduces the effectiveness of van der Waals forces, resulting in a lower boiling point.[7]

-

External Pressure: The boiling point of any liquid is directly dependent on the external pressure. At lower atmospheric pressures (e.g., at higher altitudes), the boiling point will be lower, and at higher pressures, it will be higher. Therefore, it is crucial to report the pressure at which a boiling point is measured.

Conclusion

The boiling point of 1-isopropoxy-2-propanol is a fundamental physical property that is critical for its handling, application, and process design in various scientific and industrial fields. This guide has provided a detailed overview of its experimentally determined boiling point, a robust methodology for its accurate measurement, and a comprehensive discussion of the molecular and external factors that influence this property. By understanding these principles, researchers, scientists, and drug development professionals can effectively utilize 1-isopropoxy-2-propanol in their work while ensuring safety and process efficiency.

References

-

Şahinler Kimya. (n.d.). 1-Isopropoxy-2-propanol >98.0%(GC) - CAS 3944-36-3. Retrieved from [Link]

-

Quora. (2017, April 19). How would you distinguish between 1 propanol and 2 propanol? Retrieved from [Link]

-

ChemSrc. (n.d.). 1-Isopropoxy-2-propanol >98.0%(GC) 1g. Retrieved from [Link]

-

PubChem. (n.d.). 1-Isopropoxy-2-propanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Isopropyl alcohol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propoxy-2-propanol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(1-methylethoxy)- (CAS 3944-36-3). Retrieved from [Link]

-

ResearchGate. (2019, February 1). Glycol esters, glycol ethers - Method for the determination... Retrieved from [Link]

-

NIST. (n.d.). Isopropyl Alcohol. Retrieved from [Link]

-

Master Organic Chemistry. (2010, October 25). 3 Trends That Affect Boiling Points. Retrieved from [Link]

- Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.

-

Profnit. (n.d.). Determine The Boiling Point Of Ethylene Glycol Water Solution Of Different Composition Project. Retrieved from [Link]

-

Quora. (2020, December 20). Why does Ethylene Glycol have higher boiling point than Propylene Glycol? Retrieved from [Link]

Sources

- 1. CAS 3944-36-3: 1-Isopropoxy-2-propanol | CymitQuimica [cymitquimica.com]

- 2. 1-Isopropoxy-2-propanol | C6H14O2 | CID 19846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sahinlerkimya.com.tr [sahinlerkimya.com.tr]

- 4. materiellabo.com [materiellabo.com]

- 5. Page loading... [guidechem.com]

- 6. 1-Propoxy-2-propanol | C6H14O2 | CID 15286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Structural Elucidation & Nomenclature

Technical Monograph: Isomeric Architecture of Isopropoxy Propanol

Executive Summary Isopropoxy propanol, chemically known as Propylene Glycol Monoisopropyl Ether (PGPE) , represents a critical class of amphiphilic solvents within the "P-series" glycol ether family. Unlike their ethylene glycol counterparts ("E-series"), which face severe regulatory restrictions due to reproductive toxicity, PGPE isomers offer a favorable safety profile while maintaining high solvency for both polar and non-polar substrates. This guide dissects the structural isomerism, synthetic regioselectivity, and metabolic fate of PGPE, providing a roadmap for its application in pharmaceutical processing and formulation.

The term "isopropoxy propanol" (

Constitutional Isomers

The commercial synthesis produces a mixture dominated by the secondary alcohol (α-isomer), with a minor fraction of the primary alcohol (β-isomer).[1] A third structural isomer exists but requires alternative synthetic routes.[2]

| Common Name | IUPAC Name | Structure Description | Commercial Abundance |

| 1-isopropoxy-2-propanol | Secondary alcohol.[2][3] Isopropoxy group at C1.[2][3][4] | Major (>95%) | |

| 2-isopropoxy-1-propanol | Primary alcohol.[2][3] Isopropoxy group at C2.[2][3][5] | Minor (<5%) | |

| Linear Isomer | 3-isopropoxy-1-propanol | Primary alcohol.[2][3] Linear propylene backbone.[2] | Trace / Synthetic Impurity |

Stereochemical Complexity

The

Synthetic Pathways & Kinetics

The industrial production of PGPE relies on the base-catalyzed addition of isopropanol to propylene oxide (PO). This reaction is governed by steric and electronic factors that dictate regioselectivity.[2]

Mechanism of Regioselectivity

Base catalysis (e.g., NaOH, KOH) promotes the attack of the isopropoxide anion (

-

Pathway A (Major): Attack occurs at the less hindered primary carbon of the epoxide (

), resulting in ring opening to form the secondary alcohol (1-isopropoxy-2-propanol).[2] -

Pathway B (Minor): Attack at the sterically hindered secondary carbon (

) is unfavorable, minimizing the formation of the primary alcohol (2-isopropoxy-1-propanol).[2]

Figure 1: Synthetic Regioselectivity of PGPE

Caption: Base-catalyzed ring opening of propylene oxide favors the formation of the alpha-isomer due to steric hindrance at the methyl-substituted carbon.[2][3]

Physicochemical Profiling

Understanding the physical differences between the isomers is crucial for purification and process design (e.g., azeotropic distillation).

| Property | 1-Isopropoxy-2-Propanol (Major) | 2-Isopropoxy-1-Propanol (Minor) |

| CAS Number | 3944-36-3 | 19089-47-5 |

| Boiling Point | 137–145 °C | ~150–155 °C (Predicted) |

| Flash Point | 48 °C | ~55 °C |

| LogP (Oct/Water) | 0.4–0.6 | 0.4–0.6 |

| Solubility | Miscible with water/organics | Miscible with water/organics |

| Vapor Pressure | 4.9 mmHg (@ 20°C) | Lower than Alpha |

Note: The primary alcohol (Beta) typically exhibits a higher boiling point than the secondary alcohol (Alpha) due to more accessible hydrogen bonding.

Analytical Characterization

Distinguishing the isomers requires high-resolution chromatography or spectroscopy.[2]

Gas Chromatography (GC)

On polar columns (e.g., PEG/Wax phases), the isomers separate based on boiling point and polarity.

-

Elution Order: The

-isomer (secondary alcohol, lower BP) elutes before the -

Protocol: Split injection (250°C), DB-Wax column, FID detection.

Nuclear Magnetic Resonance (NMR)

H-NMR provides definitive structural confirmation.[2][3]-

-Isomer: The methine proton (

-

-Isomer: The methylene protons (

Toxicology & Metabolic Fate (Drug Development Context)

For drug developers, the "P-series" glycol ethers are preferred over "E-series" due to their metabolic safety.[2][3] However, the isomeric ratio is critical.

The Metabolic Divergence

The toxicity of glycol ethers is largely driven by their metabolites.

-

-Isomer (Safe): As a secondary alcohol, it is metabolized by alcohol dehydrogenase (ADH) into isopropoxyacetone , which is further oxidized to

- -Isomer (Potential Concern): As a primary alcohol, it can be oxidized to 2-isopropoxypropionic acid .[2][3] While less toxic than the methoxy- analogue (methoxyacetic acid), it represents a pathway to an organic acid metabolite.[2] However, due to its low concentration (<5%) and steric bulk, commercial PGPE does not exhibit the teratogenicity associated with E-series ethers.

Figure 2: Metabolic Pathways of PGPE Isomers

Caption: The alpha-isomer metabolizes to a ketone, avoiding the formation of toxic acid metabolites characteristic of the beta-isomer pathway.[2][3]

Regulatory Status

-

GHS Classification: Flammable Liquid (Cat 3), Eye Irritation (Cat 2).[2][3]

-

Developmental Toxicity: Studies on P-series ethers (like PGPE) have consistently shown a lack of teratogenicity, distinguishing them from EGME/EGEE.[2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19846, 1-Isopropoxy-2-propanol.[2][3] Retrieved from [Link][2]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99378, 3-Isopropoxy-1-propanol.[2][3] Retrieved from [Link]

-

European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). The Toxicology of Glycol Ethers and its Relevance to Man.[3] Technical Report No. 64. Retrieved from [Link]

-

Spencer, P. J. (2005). New toxicity data for the propylene glycol ethers—a commitment to public health and safety.[3] Toxicology Letters, 156(1), 181-188.[2] (Cited via PubMed).[2] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Isopropoxy-2-propanol | C6H14O2 | CID 19846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Isopropoxy-1-propanol | C6H14O2 | CID 99378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Understanding the Differences Between 1-Propanol and 2-Propanol - Oreate AI Blog [oreateai.com]

1-Isopropoxy-2-propanol: Technical Profile, Synthesis, and Industrial Applications

[1]

Executive Summary

1-Isopropoxy-2-propanol (CAS 3944-36-3), also known as propylene glycol monoisopropyl ether, is a specialty glycol ether solvent characterized by its bifunctional nature (ether and alcohol groups).[1] Unlike its more common n-propyl analog (Dowanol™ PnP), the isopropyl variant offers unique steric properties and solvency profiles due to the branching of the isopropoxy group.[1]

This guide provides a rigorous technical analysis of the molecule, clarifying the critical distinction between the alpha and beta isomers, correcting common trade name misconceptions, and detailing its application in chemical synthesis and industrial formulation.

Chemical Identity and Nomenclature

Accurate identification is paramount in research to avoid confusion with the n-propyl isomer (CAS 1569-01-3).[1] Commercial propylene glycol ethers are often mixtures of regiochemical isomers.

Isomerism and CAS Registry

The reaction of propylene oxide with isopropanol yields two constitutional isomers.[1] The ratio depends heavily on the catalyst used (acid vs. base).[1]

| Chemical Name | Isomer Type | CAS Number | Structure Description |

| 1-Isopropoxy-2-propanol | Alpha ( | 3944-36-3 | Secondary alcohol; Major product of base-catalyzed synthesis. |

| 2-Isopropoxy-1-propanol | Beta ( | 3944-37-4 | Primary alcohol; Minor product (typically <5% in commercial grades). |

Synonyms and Trade Names

Critical Note: Do not confuse this molecule with Dowanol™ PnP , which is propylene glycol n-propyl ether.[1][2]

Physicochemical Profile

The isopropyl group increases steric bulk compared to the n-propyl variant, slightly altering volatility and hydrophobicity.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Unit | Relevance |

| Molecular Weight | 118.17 | g/mol | Stoichiometric calculations.[1] |

| Boiling Point | 137 - 139 | °C | Moderate volatility; suitable for coating flow/leveling.[1] |

| Flash Point | ~48 | °C | Flammability Class (Closed Cup).[1] |

| Density | 0.87 - 0.88 | g/cm³ | Formulation weight calculations.[1] |

| Solubility | Miscible | Water | Amphiphilic nature allows coupling of aqueous/organic phases.[1] |

| Vapor Pressure | ~4.3 | mmHg (20°C) | Evaporation rate control.[1] |

Synthesis and Reaction Mechanism

The synthesis of 1-isopropoxy-2-propanol is a classic epoxide ring-opening reaction.[1] Understanding the mechanism is essential for controlling the impurity profile (isomer ratio) in drug substance synthesis.[1]

Reaction Pathway

The reaction involves the nucleophilic attack of the isopropoxide ion (formed from isopropanol) on propylene oxide.[1]

-

Base Catalysis (Standard Industrial Route): The nucleophile attacks the less substituted carbon of the epoxide ring (steric control), favoring the formation of the secondary alcohol (Alpha isomer).

-

Acid Catalysis: Protonation of the epoxide oxygen activates the ring.[1] The nucleophile attacks the more substituted carbon (electronic control), increasing the yield of the primary alcohol (Beta isomer).

Mechanistic Visualization

The following diagram illustrates the divergent pathways based on catalytic conditions.

Figure 1: Regioselective synthesis of Propylene Glycol Monoisopropyl Ether isomers. Base catalysis predominantly yields the alpha isomer (CAS 3944-36-3).[1]

Applications in R&D and Drug Development

While not a standard compendial excipient (unlike Propylene Glycol USP), 1-isopropoxy-2-propanol serves critical roles in the upstream chemical processing chain.[1]

Solvent for API Synthesis

Its amphiphilic nature (logP ~0.[1]8) makes it an excellent solvent for intermediate reactions where reactants have differing polarities.[1]

-

Grignard Reactions: Can be used as a co-solvent (though care must be taken with the hydroxyl group).[1]

-

Extraction: Effective for extracting semi-polar compounds from aqueous reaction mixtures.[1]

Formulation Development (Non-Pharma)

In agrochemical and industrial coating formulations, it acts as a coupling agent . It solubilizes hydrophobic active ingredients into aqueous systems, preventing phase separation.

Solvent Selection Workflow

The following decision tree assists researchers in determining when to substitute standard solvents (like IPA or NMP) with 1-isopropoxy-2-propanol.

Figure 2: Decision logic for selecting 1-Isopropoxy-2-propanol based on polarity, volatility, and coupling requirements.[1]

Safety and Regulatory Considerations

Toxicology

Propylene glycol ethers (P-series) are generally considered safer than Ethylene glycol ethers (E-series), which are associated with reproductive toxicity.[1]

-

Metabolism: The alpha isomer is metabolized via the secondary alcohol group.[1] Unlike E-series ethers, it does not metabolize into alkoxyacetic acids (e.g., methoxyacetic acid), which are the primary drivers of teratogenicity in E-series ethers.

-

Handling: Causes serious eye irritation (H319) and is a flammable liquid (H226).[1][3]

Regulatory Status

-

TSCA (USA): Listed.[1]

-

REACH (EU): Registered.[1]

-

Pharma Use: Not listed as a standard excipient in the FDA Inactive Ingredient Database (IID).[1] Use in final drug products should be avoided unless justified by extensive toxicological qualification.[1] It is primarily a Class 2 or 3 Residual Solvent candidate depending on specific risk assessments, though not explicitly categorized in ICH Q3C.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19846, 1-Isopropoxy-2-propanol. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 1-isopropoxypropan-2-ol.[1][4] Retrieved from [Link][1]

-

Dow Chemical Company. Product Safety Assessment: Propylene Glycol Ethers. (Note: Clarifies distinction between PnP and other P-series ethers). Retrieved from [Link][1]

A Guide to Purity Specifications of 1-Isopropoxy-2-propanol for Pharmaceutical Applications

Introduction: The Critical Role of Purity in Drug Development

1-Isopropoxy-2-propanol (also known as propylene glycol monoisopropyl ether) is a versatile solvent with a growing presence in the pharmaceutical industry. Its favorable properties, including miscibility with both aqueous and organic phases, make it a valuable component in various stages of drug development, from synthesis to formulation. However, for researchers, scientists, and drug development professionals, the utility of this solvent is intrinsically linked to its purity. The presence of impurities, even in trace amounts, can have significant and often unforeseen consequences, impacting the safety, efficacy, and stability of the final drug product.[1][2]

This in-depth technical guide provides a comprehensive overview of the purity specifications for 1-Isopropoxy-2-propanol. It is designed to equip researchers and quality control professionals with the necessary knowledge to define appropriate quality attributes, implement robust analytical methodologies, and understand the potential impact of impurities on their work. The narrative that follows is grounded in established scientific principles and regulatory expectations, ensuring a framework of trustworthiness and expertise.

Understanding the Impurity Profile of 1-Isopropoxy-2-propanol

The purity of 1-Isopropoxy-2-propanol is not merely defined by the percentage of the primary compound but by a thorough understanding and control of its impurity profile. Impurities can arise from the manufacturing process, degradation, or storage. A comprehensive purity assessment, therefore, necessitates the identification and quantification of these potential contaminants.

Common Impurities and Their Origins

The synthesis of 1-Isopropoxy-2-propanol, typically through the reaction of propylene oxide with isopropanol, can lead to the formation of several process-related impurities. The most common of these include:

-

Isomers: The reaction can yield the isomeric product, 2-isopropoxy-1-propanol . While chemically similar, differences in physical properties and potential biological activity necessitate its separation and quantification.

-

Higher-Order Glycol Ethers: Further reaction of the initial product with propylene oxide can lead to the formation of dipropylene glycol monoisopropyl ether (DPGME) and, to a lesser extent, tripropylene glycol monoisopropyl ether.

-

Unreacted Starting Materials: Residual isopropanol and unreacted propylene oxide can remain in the final product.

-

Other Related Compounds: Depending on the purity of the starting materials and side reactions, other impurities such as acetone and other low molecular weight alcohols may be present.

The presence and concentration of these impurities are critical quality attributes that must be controlled to ensure the consistent performance and safety of 1-Isopropoxy-2-propanol in pharmaceutical applications.

Purity Specifications for 1-Isopropoxy-2-propanol

While a specific pharmacopeial monograph for 1-Isopropoxy-2-propanol is not yet established, a combination of supplier specifications and analytical best practices provides a robust framework for defining its purity. The following table summarizes the key purity specifications and recommended analytical methods.

| Parameter | Specification | Analytical Method | Rationale and Justification |

| Assay (1-Isopropoxy-2-propanol) | ≥ 98.0% | Gas Chromatography (GC) with Flame Ionization Detection (FID) | Ensures a high concentration of the desired solvent, minimizing the potential impact of unknown impurities. GC-FID is a robust and widely available technique for quantifying volatile organic compounds. |

| Isomer Content (2-isopropoxy-1-propanol) | Report Value (typically ≤ 1.0%) | Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) | The presence of the isomer can affect the physicochemical properties of the solvent. GC, with its high resolving power, is suitable for separating and quantifying isomers. |

| Water Content | ≤ 0.2% | Karl Fischer Titration | Water can impact the stability of moisture-sensitive active pharmaceutical ingredients (APIs) and affect reaction kinetics. Karl Fischer titration is the gold standard for accurate water determination in organic solvents.[3] |

| Higher-Order Glycol Ethers (e.g., DPGME) | Report Value (typically ≤ 0.5%) | Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) | These impurities can alter the solvent properties and may have different toxicological profiles. Their control is essential for consistency. |

| Residual Solvents | As per ICH Q3C guidelines | Headspace Gas Chromatography (HS-GC) | Any residual solvents from the manufacturing process that are not related to the primary synthesis route must be controlled according to their toxicity class as defined by the International Council for Harmonisation (ICH).[3][4][5][6][7][8] |

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is required to comprehensively assess the purity of 1-Isopropoxy-2-propanol. The following sections detail the recommended experimental protocols.

Assay and Impurity Profiling by Gas Chromatography (GC)

Gas chromatography is the cornerstone for determining the assay of 1-Isopropoxy-2-propanol and for quantifying its organic impurities. A well-validated GC method provides the necessary specificity and sensitivity for this purpose.

This protocol is a starting point and should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9][10][11][12]

-

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column: A polar column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of the isomers and other polar impurities.[13]

-

-

Chromatographic Conditions:

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 5 minutes.

-

Ramp: 10 °C/min to 220 °C.

-

Hold: 5 minutes at 220 °C.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 (can be adjusted based on sample concentration and sensitivity requirements).

-

-

Sample Preparation:

-

Dilute the 1-Isopropoxy-2-propanol sample accurately in a suitable solvent (e.g., methanol or isopropanol of high purity) to a concentration of approximately 1000 µg/mL.

-

-

System Suitability:

-

Inject a standard solution containing 1-Isopropoxy-2-propanol and known potential impurities (e.g., 2-isopropoxy-1-propanol, isopropanol, DPGME) to verify the resolution between peaks and the overall system performance.

-

-

Quantification:

-

Use an external standard method with a multi-point calibration curve for the main component and any specified impurities. Area normalization can be used for the estimation of other unspecified impurities.

-

Caption: Workflow for GC Purity Assessment

Water Content Determination by Karl Fischer Titration

The Karl Fischer (KF) titration method is a highly specific and accurate technique for the determination of water content in organic solvents.

-

Instrumentation:

-

Automatic volumetric Karl Fischer titrator with a platinum electrode.

-

-

Reagents:

-

Volumetric Karl Fischer reagent (one-component or two-component).

-

Anhydrous methanol or a suitable solvent for the titration vessel.

-

-

Procedure:

-

Add the solvent to the titration vessel and titrate to a dry endpoint with the KF reagent to eliminate any residual moisture.

-

Accurately weigh and inject a suitable amount of the 1-Isopropoxy-2-propanol sample into the vessel.

-

Titrate with the KF reagent to the endpoint.

-

The water content is calculated based on the volume of titrant consumed and the titer of the KF reagent.

-

Impact of Impurities on Pharmaceutical Development

The stringent control of impurities in 1-Isopropoxy-2-propanol is paramount in the context of drug development for several key reasons:

-

Patient Safety: Certain impurities can be toxic, even at low levels. While the common process-related impurities of 1-Isopropoxy-2-propanol, such as its isomer and DPGME, are reported to have low acute toxicity, their long-term effects in a drug formulation are often not well-characterized.[13][14][15] Therefore, minimizing their presence is a critical aspect of risk mitigation.

-

Drug Substance Stability: The presence of reactive impurities, such as residual starting materials or by-products, can lead to the degradation of the active pharmaceutical ingredient (API), resulting in a loss of potency and the formation of potentially harmful degradants.

-

Formulation Performance: Impurities can alter the physicochemical properties of the solvent, such as its solubilizing capacity, which can in turn affect the dissolution rate and bioavailability of the drug product.[1][2]

-

Regulatory Compliance: Regulatory bodies such as the FDA and EMA have strict guidelines for the control of impurities in pharmaceutical raw materials.[3][5][6][7][8] Adherence to these guidelines, such as ICH Q3C for residual solvents, is mandatory for drug approval.

Caption: Cascade of Impurity Effects

Conclusion: A Commitment to Quality

The purity of 1-Isopropoxy-2-propanol is a critical parameter that directly influences the safety, efficacy, and regulatory compliance of pharmaceutical products. For researchers and drug development professionals, a thorough understanding of the potential impurities, robust analytical methods for their detection and quantification, and a clear rationale for purity specifications are not just best practices but essential components of scientific integrity. By implementing the principles and protocols outlined in this guide, scientists can ensure the quality of this valuable solvent, thereby contributing to the development of safer and more effective medicines.

References

-

OECD SIDS. (n.d.). DIPROPYLENE GLYCOL METHYL ETHER CAS N°: 34590-94-8 (Isomers). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2006). Inert Reassessment - Dipropylene Glycol Monomethyl Ether (DPGME), CAS Reg. no. 34590-94-8. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (2024, March 4). Safety Data Sheet: Dipropylene glycol monomethyl ether. Retrieved from [Link]

-

ICH. (2022, November 30). ICH Q3C Guidance for Residual Solvents [Video]. YouTube. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dipropylene Glycol Methyl Ether. Retrieved from [Link]

-

European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Retrieved from [Link]

-

Veeprho. (2020, August 12). Residual Solvents in Pharmaceuticals. Retrieved from [Link]

- Neumann, G. M., Derrick, P. J., & Rogers, D. E. (1980). Mass Spectrometry of Polymers: Polypropylene Glycol.

-

ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

-

European Medicines Agency. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Veeprho. (2022, December 27). Residual Solvents in Pharmaceuticals: A Comprehensive Guide. Retrieved from [Link]

-

Nauman, K. (2021). Proton Transfer Reaction-Mass Spectrometry measurements of propylene glycol and diethylene glycol: preliminary results. University of Montana ScholarWorks. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from [Link]

- USP. (n.d.). (467) Residual Solvents. USP-NF.

- Okuno, S., Ohmoto, M., & Arakawa, R. (2003). Analysis of polypropyleneglycols using electrospray ionization mass spectrometry. Effects of cationizing agents on the mass spectra. European Journal of Mass Spectrometry, 9(2), 97–103.

-

Therapeutic Goods Administration. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

-

AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Neumann, G. M., Derrick, P. J., & Rogers, D. E. (2025, August 9). Mass Spectrometry of Polymers: Polypropylene Glycol. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Residual solvent analysis in pharmaceuticals. Retrieved from [Link]

-

GaBI Journal. (2018). FDA evaluation of residual solvents in generics. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

-

Chem Ed. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. researchgate.net [researchgate.net]

- 3. database.ich.org [database.ich.org]

- 4. youtube.com [youtube.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. uspnf.com [uspnf.com]

- 8. tga.gov.au [tga.gov.au]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 11. fda.gov [fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 14. epa.gov [epa.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

1-Isopropoxy-2-propanol as a coalescing agent in paints

Application Note: 1-Isopropoxy-2-propanol (IPP) as a High-Efficiency Coalescing Agent in Waterborne Latex Systems

Executive Summary

This technical guide details the application of 1-Isopropoxy-2-propanol (IPP) (CAS: 3944-36-3) as a coalescing agent in waterborne paints and coatings. Unlike traditional high-boiling coalescents (e.g., ester alcohols), IPP offers a unique balance of hydrophobicity and volatility . This allows for rapid reduction of Minimum Film Formation Temperature (MFFT) while exiting the film faster than standard coalescents, thereby accelerating hardness development and block resistance.

This document provides a mechanistic overview, physical characterization, and two self-validating experimental protocols (MFFT Optimization and Scrub Resistance Validation) to integrate IPP into formulation workflows.

Technical Background & Mechanism of Action

Chemical Identity

-

Common Name: Propylene Glycol Monoisopropyl Ether (PGMIE)

-

Function: Coalescent, Coupling Agent, Surface Tension Reducer.[6]

The Physics of Coalescence

In waterborne latex systems, the polymer binder exists as discrete spherical particles stabilized by surfactants.[7][8] For a continuous protective film to form, these particles must deform and fuse. IPP acts as a temporary plasticizer . It partitions into the polymer phase, increasing free volume and lowering the Glass Transition Temperature (

Key Differentiator: IPP has a boiling point of ~137–145°C. This is significantly lower than Texanol (~254°C). Consequently, IPP facilitates film formation but evaporates rapidly after application, preventing the "soft film" issues associated with slower solvents.

Mechanism Visualization

The following diagram illustrates the critical phases where IPP is active.

Figure 1: The three-stage mechanism of latex film formation.[8] IPP is critical in Stage 2, enabling deformation by temporarily suppressing the polymer's Tg.

Material Characterization

To ensure formulation stability, the physical properties of IPP must be understood in the context of the aqueous phase.

| Property | Value | Significance in Formulation |

| Boiling Point | 137–145°C | Faster evaporation than ester alcohols; improves early block resistance. |

| Flash Point | 48°C (Closed Cup) | Flammable. Requires grounding/bonding during addition.[9][10] |

| Water Solubility | Complete | Excellent coupling efficiency; stabilizes the aqueous phase. |

| Density | 0.88 g/mL | Lower than water; affects specific gravity calculations. |

| Evaporation Rate | ~0.2 (n-BuAc=1) | Moderate volatility balances open time vs. drying speed. |

Experimental Protocols

Protocol A: Determination of Efficient Dosage (MFFT Ladder Study)

Objective: Determine the minimum concentration of IPP required to lower the binder's MFFT to < 5°C (safe for winter application). Standard: ASTM D2354[11][12][13]

Materials:

-

Latex Binder (e.g., Styrene-Acrylic or Pure Acrylic).

Workflow:

-

Preparation: Prepare 5 samples of latex (100g each).

-

Dosing: Add IPP at 0%, 2%, 4%, 6%, and 8% (based on resin solids).

-

Critical Step: Add IPP dropwise under agitation to prevent "solvent shock" (localized coagulation).

-

-

Equilibration: Allow samples to mature for 12 hours. This ensures the solvent partitions fully into the polymer particles.

-

Testing:

-

Set MFFT bar gradient from -5°C to 20°C.

-

Draw down a 75-micron wet film of each sample.

-

Dry for 60 minutes.

-

-

Readout: Identify the visual transition point from "cracked/powdery" (failure) to "clear/continuous" (pass). The temperature at this line is the MFFT.[11][13][14][15]

Data Output Example:

-

Control (0% IPP): MFFT = 18°C

-

4% IPP: MFFT = 4°C (Target Achieved)

Protocol B: Validation of Film Integrity (Scrub Resistance)

Objective: Verify that the coalesced film possesses sufficient mechanical strength and isn't just visually continuous. Standard: ASTM D2486[16][17]

Rationale: A film may look continuous but fail mechanically if the particles haven't truly interdiffused. Scrub resistance stresses the film surface; premature failure indicates poor coalescence.

Workflow:

-

Panel Prep: Apply the optimized paint (from Protocol A) onto a black Leneta scrub panel using a 7-mil dow bar.

-

Curing: Dry for 7 days at 25°C/50% RH. (Note: IPP evaporates faster, so 7 days is usually sufficient for full property development).

-

Setup: Mount panel in the Scrub Resistance Tester. Apply standard abrasive scrub medium and a nylon bristle brush.

-

Execution: Run the machine until a continuous line of black substrate is visible across the shim.

-

Pass/Fail Criteria:

-

< 400 Cycles: Fail (Poor coalescence or binder quality).

-

> 1000 Cycles: Pass (High integrity film).

-

Formulation Workflow & Logic

The following diagram outlines the logical flow for integrating IPP into a new formulation.

Figure 2: Logical decision tree for optimizing coalescent dosage.

Troubleshooting & Optimization

-

Issue: Shock/Grit upon addition.

-

Cause: IPP is a strong solvent. Adding it too fast strips surfactant from latex particles.

-

Solution: Pre-dilute IPP 1:1 with water or add it to the "letdown" phase very slowly under high agitation.

-

-

Issue: Poor Freeze-Thaw Stability.

-

Cause: IPP acts as a coupler. Too much can destabilize the micellar structure.

-

Solution: Do not exceed 10% on resin solids. If more is needed, blend with a slower coalescent (e.g., Dipropylene Glycol n-Butyl Ether).

-

-

Issue: Odor. [18]

References

-

ASTM International. (2010). ASTM D2354-10 Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. West Conshohocken, PA.[19]

-

ASTM International. (2017). ASTM D2486-17 Standard Test Methods for Scrub Resistance of Wall Paints. West Conshohocken, PA.[19]

-

Tokyo Chemical Industry (TCI). (n.d.). 1-Isopropoxy-2-propanol Product Specification & Properties. Retrieved October 26, 2023.

-

SpecialChem. (2023). Coalescing Agents in Coatings - Definition, Types & Properties.

-

Sigma-Aldrich. (2023). Safety Data Sheet: 1-Isopropoxy-2-propanol.

Sources

- 1. 1-isopropoxypropan-2-ol | 3944-36-3 [amp.chemicalbook.com]

- 2. CAS 3944-36-3: 1-Isopropoxy-2-propanol | CymitQuimica [cymitquimica.com]

- 3. 1-Isopropoxy-2-propanol | 3944-36-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 1-Isopropoxy-2-propanol | 3944-36-3 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. coatingsworld.com [coatingsworld.com]

- 7. specialchem.com [specialchem.com]

- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 9. redox.com [redox.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. industrialphysics.com [industrialphysics.com]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. specialchem.com [specialchem.com]

- 14. Minimum Film Forming Temperature (MFFT) — Neurtek [neurtek.com]

- 15. researchgate.net [researchgate.net]

- 16. industrialphysics.com [industrialphysics.com]

- 17. pcimag.com [pcimag.com]

- 18. ICSC 1573 - PROPYLENE GLYCOL MONOETHYL ETHER [chemicalsafety.ilo.org]

- 19. storethinghiem.vn [storethinghiem.vn]

The Role and Application of 1-Isopropoxy-2-propanol in Advanced Cleaning Formulations: A Technical Guide

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of 1-isopropoxy-2-propanol and its versatile applications in the formulation of high-performance cleaning agents. This document moves beyond a simple recitation of properties to offer field-proven insights into its mechanisms of action, formulation strategies, and performance evaluation protocols.

Introduction to 1-Isopropoxy-2-propanol: A Multifunctional Solvent